![molecular formula C9H7BrCl2N2 B1651648 3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine CAS No. 1313712-66-1](/img/structure/B1651648.png)
3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C9H8Br2Cl2N2. It is a member of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine typically involves the reaction of 2-amino-3-bromo-6-methylpyridine with dichloromethyl methyl ether in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Cyclization Reactions: The imidazo[1,2-a]pyridine ring can participate in further cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions typically occur under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
Scientific Research Applications
3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyridine derivatives: Used in various medicinal chemistry applications.
Uniqueness
3-Bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1313712-66-1 |
|---|---|
Molecular Formula |
C9H7BrCl2N2 |
Molecular Weight |
293.97 |
IUPAC Name |
3-bromo-2-(dichloromethyl)-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H7BrCl2N2/c1-5-2-3-6-13-7(9(11)12)8(10)14(6)4-5/h2-4,9H,1H3 |
InChI Key |
DGLFPCAVDKQSNO-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=NC(=C2Br)C(Cl)Cl)C=C1 |
Canonical SMILES |
CC1=CN2C(=NC(=C2Br)C(Cl)Cl)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[(5-methyl-1H-pyrazol-3-yl)methylamino]phenyl]pyrrolidin-2-one](/img/structure/B1651565.png)
![[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)amino](3,5-dimethyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B1651566.png)
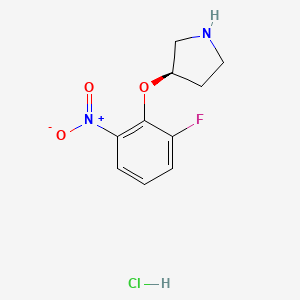
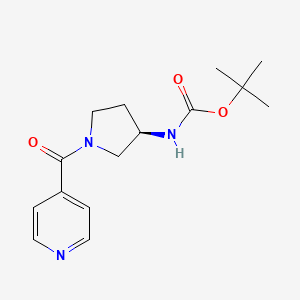
![N-[(3R)-piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B1651573.png)

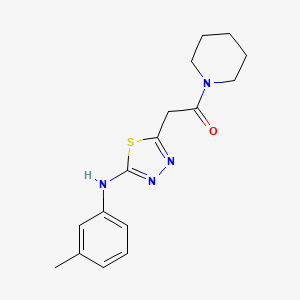

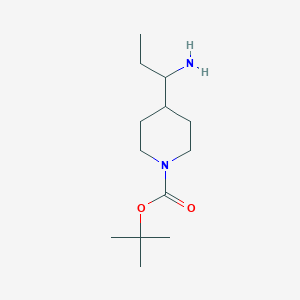
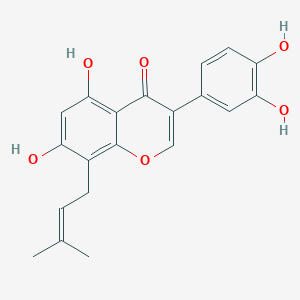
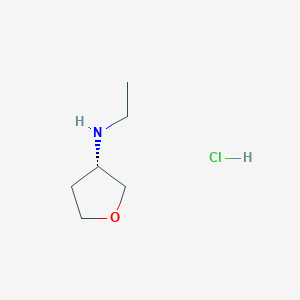
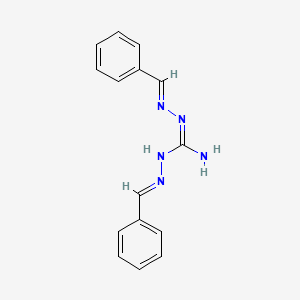
![2-{[5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B1651587.png)
![1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole](/img/structure/B1651588.png)
